5-(2-Fluorophenyl)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)-5-oxopentanoic acid is an organic compound with a molecular formula of C11H11FO3. This compound features a fluorophenyl group attached to a pentanoic acid backbone, making it a member of the fluorinated aromatic carboxylic acids. The presence of the fluorine atom in the phenyl ring significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-5-oxopentanoic acid typically involves the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran (THF)
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as:
Catalytic Hydrogenation: Using platinum or palladium catalysts under high pressure and temperature.
Continuous Flow Reactors: To ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: this compound can be oxidized to this compound.
Reduction: Reduction can yield 5-(2-Fluorophenyl)-5-hydroxypentanoic acid or 5-(2-Fluorophenyl)-pentanoic acid.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, such as nitro, amino, or alkyl groups.
Scientific Research Applications
5-(2-Fluorophenyl)-5-oxopentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-5-oxopentanoic acid
- 5-(2-Bromophenyl)-5-oxopentanoic acid
- 5-(2-Methylphenyl)-5-oxopentanoic acid
Uniqueness
5-(2-Fluorophenyl)-5-oxopentanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated analogs.
Properties
IUPAC Name |
5-(2-fluorophenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWPLUVEHPUZJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645341 |
Source
|
Record name | 5-(2-Fluorophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199664-70-5 |
Source
|
Record name | 5-(2-Fluorophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.